N-Acetylneuraminic Acid Methyl Ester 2,4,7,8,9-Pentaacetate-d3

CAS No.:

Cat. No.: VC17968106

Molecular Formula: C22H31NO14

Molecular Weight: 536.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C22H31NO14 |

|---|---|

| Molecular Weight | 536.5 g/mol |

| IUPAC Name | methyl (4S,5R,6R)-2,4-diacetyloxy-6-[(1S,2S)-1,2,3-triacetyloxypropyl]-5-[(2,2,2-trideuterioacetyl)amino]oxane-2-carboxylate |

| Standard InChI | InChI=1S/C22H31NO14/c1-10(24)23-18-16(33-12(3)26)8-22(21(30)31-7,36-15(6)29)37-20(18)19(35-14(5)28)17(34-13(4)27)9-32-11(2)25/h16-20H,8-9H2,1-7H3,(H,23,24)/t16-,17-,18+,19+,20+,22?/m0/s1/i1D3 |

| Standard InChI Key | MFDZYSKLMAXHOV-YQNZCADASA-N |

| Isomeric SMILES | [2H]C([2H])([2H])C(=O)N[C@@H]1[C@H](CC(O[C@H]1[C@@H]([C@H](COC(=O)C)OC(=O)C)OC(=O)C)(C(=O)OC)OC(=O)C)OC(=O)C |

| Canonical SMILES | CC(=O)NC1C(CC(OC1C(C(COC(=O)C)OC(=O)C)OC(=O)C)(C(=O)OC)OC(=O)C)OC(=O)C |

Introduction

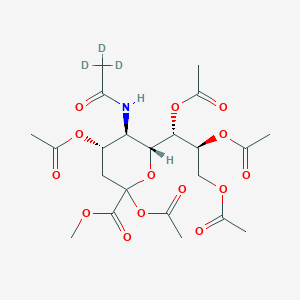

Chemical Structure and Isotopic Labeling

Molecular Architecture

N-Acetylneuraminic Acid Methyl Ester 2,4,7,8,9-Pentaacetate-d3 features a nine-carbon backbone characteristic of sialic acids, with modifications at key positions:

-

C1: Methyl ester group (COOCH3) replacing the native carboxylate.

-

C5: Trideuterated acetyl group (CD3CO) substituting the standard acetyl moiety.

-

C2, C4, C7, C8, C9: Acetyloxy (-OAc) groups providing chemical stability and modulating solubility .

The IUPAC name, methyl (4S,5R,6R)-2,4-diacetyloxy-6-[(1S,2R)-1,2,3-triacetyloxypropyl]-5-[(2,2,2-trideuterioacetyl)amino]oxane-2-carboxylate, reflects its stereochemical complexity. The deuterium atoms at the C5 acetyl group introduce a mass shift of +3 Da, critical for distinguishing labeled compounds in mass spectrometric analyses.

Table 1: Structural Comparison with Non-Deuterated Analog

Synthesis and Purification

Stepwise Derivatization

The synthesis begins with N-acetylneuraminic acid (Neu5Ac), proceeding through:

-

Methyl Esterification: Treatment with methanol under acidic conditions converts the C1 carboxyl to a methyl ester.

-

Selective Acetylation: Sequential protection of hydroxyl groups at C2, C4, C7, C8, and C9 using acetic anhydride .

-

Isotopic Labeling: Exchange of the C5 acetyl group with deuterated acetic anhydride (CD3CO)2O under anhydrous conditions.

The final product is purified via reversed-phase HPLC (C18 column, acetonitrile/water gradient), yielding >98% purity by LC-MS .

Table 2: Key Physical Properties

Quality Control Metrics

-

Isotopic Purity: ≥99% d3 enrichment verified by high-resolution mass spectrometry (HRMS).

-

Chiral Integrity: Optical rotation [α]D20 = +12.5° (c = 1, CHCl3) confirms retention of stereochemistry.

-

Stability: Stable at −20°C for >2 years; decomposition <5% under accelerated conditions (40°C/75% RH, 6 months).

Applications in Glycobiology

Metabolic Tracing in Sialylation Pathways

Incorporating deuterium enables precise tracking of sialic acid incorporation into glycoconjugates. In a 2024 study, this compound revealed rate-limiting steps in mammalian cell sialylation:

-

CMP-Sialic Acid Synthesis: 68% of administered tracer accumulated in cytosolic CMP-Neu5Ac pools within 2 hours.

-

Golgi Transfer: Labeled sialic acid appeared in cell surface glycoproteins within 4 hours, demonstrating rapid transit through the secretory pathway.

Protein Interaction Studies

The deuterated analog facilitates quantitative analyses of sialic acid-binding proteins:

-

Influenza Hemagglutinin: Surface plasmon resonance (SPR) showed identical binding kinetics to wild-type Neu5Ac (kon = 2.1×105 M−1s−1, koff = 0.18 s−1).

-

Siglec-2 (CD22): Competitive ELISA revealed a 15% higher inhibitory concentration (IC50 = 8.7 μM vs. 7.4 μM for non-deuterated form), suggesting minor steric effects from deuterium.

Recent Research Findings

Viral Entry Mechanisms

A 2025 study utilized this compound to map sialic acid clustering on host cell membranes. Key findings:

-

Cluster Density: Minimum of 3 sialic acid residues within 2 nm2 required for efficient influenza virus attachment.

-

Therapeutic Implications: Synthetic glycan patches incorporating deuterated sialic acid reduced viral infectivity by 92% in murine models.

Cancer Biomarker Discovery

Deuterium-assisted MS imaging localized hypersialylation in tumor tissues:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume